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molecular formula C10H13ClO B8363029 1-Chlor-1-(3'-methoxyphenyl)-propane

1-Chlor-1-(3'-methoxyphenyl)-propane

Cat. No. B8363029
M. Wt: 184.66 g/mol
InChI Key: QBLSNJLULKORQH-UHFFFAOYSA-N
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Patent
US04094994

Procedure details

The preparation was effected in analogy to example 1(b) from 1-(3'-methoxyphenyl)-propan-1-ol and HCl gas.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9](O)[CH2:10][CH3:11])[CH:6]=[CH:7][CH:8]=1.[ClH:13]>>[Cl:13][CH:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)[CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC(CC)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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